![molecular formula C30H31FN6O4S2 B2947637 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-37-7](/img/structure/B2947637.png)
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H31FN6O4S2 and its molecular weight is 622.73. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Theoretical Studies
One study focused on the regioselective synthesis of benzamides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, were used to investigate the synthesis process, providing insights into the mechanism and efficiency of these reactions (Moreno-Fuquen et al., 2019).
Structure-Activity Relationships
Research into fluorinated amide substituents within certain compounds led to discoveries in the field of medicinal chemistry, highlighting the potential for clinical evaluation due to promising pharmacological properties (Jacobs et al., 1994).
Antimicrobial Applications
A study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom was noted as crucial for enhancing the activity against specific bacterial and fungal strains (Desai et al., 2013).
Carbonic Anhydrase Inhibition
Compounds containing sulfonamide inhibitors were investigated for their ability to inhibit carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. This research provides a foundation for developing inhibitors targeting specific isoenzymes for therapeutic applications (Supuran et al., 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of oxadiazolin-thiones, revealing that certain synthesized compounds exhibited antimicrobial properties. This suggests potential for further exploration in the development of new antimicrobial agents (Havaldar & Khatri, 2006).
Fluorophores for Photophysical Studies
Research on novel blue-emitting fluorophores derived from triazole demonstrated the importance of fluorine in altering photophysical properties. Such compounds have applications in materials science and potentially in bioimaging technologies due to their fluorescence characteristics (Padalkar et al., 2015).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O4S2/c1-3-35(4-2)43(40,41)25-15-9-22(10-16-25)29(39)32-19-27-33-34-30(37(27)24-13-11-23(31)12-14-24)42-20-28(38)36-18-17-21-7-5-6-8-26(21)36/h5-16H,3-4,17-20H2,1-2H3,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJTIAUCWVEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.